Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Overview
Description
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core with acetyl and diethyl ester functional groups. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyridine derivative with a hydrazine derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a large scale while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The acetyl and ester groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrazine derivatives, such as:
- Diethyl 6-acetyl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- 5,6-Diamino- and 5,6-dihydrazinofurazano[3,4-b]pyrazine
Uniqueness
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both acetyl and diethyl ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAXLQLWDXRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432964 | |
Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264623-82-7 | |
Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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